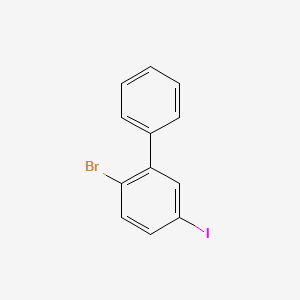![molecular formula C13H12F6Si B13996078 Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl- CAS No. 88444-80-8](/img/structure/B13996078.png)
Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl- is an organosilicon compound characterized by the presence of trifluoromethyl groups and an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl- typically involves the reaction of trimethylsilyl chloride with a suitable trifluoromethylated phenylacetylene derivative. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide (KOtBu) to facilitate the formation of the desired product . The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture-sensitive side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding silanols or reduction to form silanes.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, organometallic reagents, and oxidizing or reducing agents. Reaction conditions often involve the use of catalysts, controlled temperatures, and inert atmospheres to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various functionalized silanes, while addition reactions can produce complex organic molecules with new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Chemistry
In chemistry, Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl- is used as a building block for the synthesis of more complex organosilicon compounds
Biology and Medicine
In biology and medicine, this compound is explored for its potential use in drug development. The trifluoromethyl groups can improve the metabolic stability and bioavailability of pharmaceutical compounds, making them more effective as therapeutic agents.
Industry
In the industrial sector, Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl- is used in the production of advanced materials such as coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in the development of high-performance materials.
Mechanism of Action
The mechanism of action of Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoromethyl groups can influence the electronic properties of the compound, making it more reactive towards nucleophiles and electrophiles. Additionally, the ethynyl linkage provides a site for further functionalization, allowing for the creation of diverse chemical structures.
Comparison with Similar Compounds
Similar Compounds
Trimethyl(trifluoromethyl)silane:
Trimethyl(phenyl)silane: A simpler analog without the trifluoromethyl groups, used in various organic synthesis reactions.
Ethynyltrimethylsilane: Contains an ethynyl group but lacks the trifluoromethyl substituents.
Uniqueness
Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl- is unique due to the combination of trifluoromethyl groups and an ethynyl linkage, which imparts distinct electronic and steric properties. This combination makes it a versatile reagent in organic synthesis and a valuable component in the development of advanced materials and pharmaceuticals.
Properties
CAS No. |
88444-80-8 |
|---|---|
Molecular Formula |
C13H12F6Si |
Molecular Weight |
310.31 g/mol |
IUPAC Name |
2-[2,4-bis(trifluoromethyl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H12F6Si/c1-20(2,3)7-6-9-4-5-10(12(14,15)16)8-11(9)13(17,18)19/h4-5,8H,1-3H3 |
InChI Key |
LISMJVAXIIPZNQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]acetamide](/img/structure/B13995997.png)
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B13996007.png)



![N~2~-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine](/img/structure/B13996024.png)


![4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine](/img/structure/B13996045.png)





